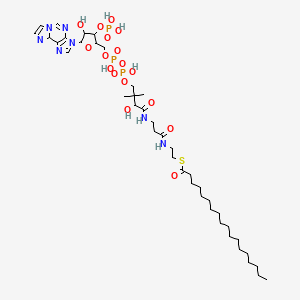

Stearoyl-epsilon-CoA

Beschreibung

Eigenschaften

CAS-Nummer |

73945-37-6 |

|---|---|

Molekularformel |

C41H70N7O17P3S |

Molekulargewicht |

1058.0 g/mol |

IUPAC-Name |

S-[2-[3-[[2-hydroxy-4-[hydroxy-[hydroxy-[(4-hydroxy-5-imidazo[2,1-f]purin-3-yl-3-phosphonooxyoxolan-2-yl)methoxy]phosphoryl]oxyphosphoryl]oxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate |

InChI |

InChI=1S/C41H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(50)69-25-23-42-31(49)20-21-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-45-33-37-43-22-24-47(37)28-46-38(33)48/h22,24,28-30,34-36,40,51-52H,4-21,23,25-27H2,1-3H3,(H,42,49)(H,44,53)(H,57,58)(H,59,60)(H2,54,55,56) |

InChI-Schlüssel |

QVYSJHMIKDJAPR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN4C3=NC=C4)O)OP(=O)(O)O)O |

Synonyme |

coenzyme A, stearoyl-(1,N(6))-etheno- stearoyl-(1,N(6))-etheno-CoA stearoyl-(1,N(6))-etheno-coenzyme A stearoyl-epsilon-CoA |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Structure of Stearoyl-ε-CoA: A Technical Elucidation for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular architecture of Stearoyl-ε-CoA, a molecule of significant interest in the fields of biochemistry and pharmacology. While the term "Stearoyl-ε-CoA" is not a standard nomenclature in mainstream biochemical literature, this document posits and explores the most scientifically plausible interpretation: a stearoyl group, originally linked to Coenzyme A (CoA), that has been transferred to the ε-amino group of a lysine residue. This guide will dissect the structures of the precursor, Stearoyl-CoA, and the resulting N-ε-stearoyllysine moiety, providing a comprehensive overview for advanced research and therapeutic development.

Deciphering "Stearoyl-ε-CoA": A Postulated Identity

The designation "Stearoyl-ε-CoA" suggests a direct linkage between a stearoyl group and an "epsilon" modification of Coenzyme A. However, extensive database searches do not reveal a standard molecular entity with this name. A more probable scenario is the enzymatic or non-enzymatic transfer of the stearoyl group from Stearoyl-CoA to the epsilon (ε) position of a lysine residue within a protein. This post-translational modification, known as N-ε-stearoylation, is a form of acylation that can significantly alter protein function.

Therefore, this guide will proceed under the assumption that "Stearoyl-ε-CoA" refers to the reaction product of Stearoyl-CoA and a lysine residue, resulting in N-ε-stearoyllysine and free Coenzyme A.

The Architecture of Stearoyl-Coenzyme A

Stearoyl-CoA is a long-chain fatty acyl-CoA, a central molecule in lipid metabolism. It is formed through the formal condensation of the thiol group of Coenzyme A with the carboxyl group of stearic acid, an 18-carbon saturated fatty acid.[1][2]

The structure of Stearoyl-CoA can be broken down into three key components:

-

Stearoyl Group: A saturated acyl chain derived from stearic acid (CH₃(CH₂)₁₆CO-).

-

Pantothenic Acid (Vitamin B5): A central component of Coenzyme A.

-

3'-Phosphoadenosine Diphosphate (pADP): Provides the adenosine and phosphate groups.

The stearoyl group is linked to the sulfur atom of the β-mercaptoethylamine unit of Coenzyme A via a high-energy thioester bond.

Molecular and Physical Properties of Stearoyl-CoA

A summary of the key quantitative data for Stearoyl-CoA is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₀N₇O₁₇P₃S | [1] |

| Molecular Weight | 1034.0 g/mol | [1][3] |

| CAS Number | 362-66-3 | [1] |

The N-ε-Stearoylation of Lysine: The "Stearoyl-ε-CoA" Reaction

The proposed reaction involves the transfer of the stearoyl group from Stearoyl-CoA to the ε-amino group of a lysine residue. This acylation is a crucial post-translational modification that can modulate protein localization, stability, and interaction with other molecules.

The logical workflow for this reaction can be visualized as follows:

Caption: Workflow of N-ε-stearoylation of a lysine residue.

Structure of N-ε-Stearoyllysine

The resulting structure, N-ε-stearoyllysine, incorporates the 18-carbon stearoyl chain onto the lysine side chain. This modification drastically increases the hydrophobicity of the lysine residue and can have profound effects on the protein's structure and function.

The signaling pathway involving such a modification can be conceptualized as follows, where the stearoylated protein can then interact with other cellular components.

Caption: Potential signaling role of a N-ε-stearoylated protein.

Experimental Protocols

The synthesis and analysis of acylated proteins are critical for understanding their biological roles. Below are generalized methodologies for key experiments.

In Vitro N-ε-Stearoylation Assay

Objective: To determine if a protein can be stearoylated in the presence of Stearoyl-CoA.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified protein of interest, Stearoyl-CoA, and a suitable buffer (e.g., HEPES, pH 7.4). If an enzyme is suspected to catalyze the reaction, it should also be included.

-

Incubation: Incubate the reaction mixture at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding a denaturing sample buffer (e.g., Laemmli buffer).

-

Analysis: Analyze the reaction products by SDS-PAGE followed by either autoradiography (if using radiolabeled Stearoyl-CoA) or Western blotting with an antibody that recognizes the acylated lysine or the protein of interest.

Mass Spectrometry for Identification of Stearoylation Sites

Objective: To identify the specific lysine residue(s) that are stearoylated.

Methodology:

-

Protein Digestion: The stearoylated protein is excised from an SDS-PAGE gel or analyzed in-solution and subjected to proteolytic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift of 266.26 Da on a lysine residue is indicative of stearoylation (the mass of the stearoyl group, C₁₈H₃₄O).

The experimental workflow for identifying stearoylation sites is depicted below:

Caption: Experimental workflow for mass spectrometry-based identification of stearoylation sites.

Conclusion

While "Stearoyl-ε-CoA" does not represent a recognized standalone molecule, it conceptually encapsulates the crucial biochemical process of N-ε-stearoylation of lysine residues. This post-translational modification, driven by the transfer of a stearoyl group from Stearoyl-CoA, is an emerging area of study with significant implications for understanding protein function and designing novel therapeutic interventions. The structural details, quantitative data, and experimental protocols provided in this guide offer a foundational resource for researchers dedicated to advancing our knowledge in this exciting field.

References

A Technical Guide to the Discovery and Synthesis of Stearoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-Coenzyme A (Stearoyl-CoA) is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid synthesis, desaturation, and elongation. As the 18-carbon saturated fatty acyl-CoA, it serves as the primary substrate for the synthesis of oleoyl-CoA, a major monounsaturated fatty acid, through the action of Stearoyl-CoA Desaturase (SCD). This guide provides a comprehensive overview of the historical discovery of Coenzyme A and the elucidation of fatty acid metabolism, the biological and chemical synthesis of Stearoyl-CoA, detailed experimental protocols for its analysis, and its significance in metabolic pathways.

Discovery and Historical Context

The discovery of Stearoyl-CoA is intrinsically linked to the foundational discoveries of Coenzyme A (CoA) and the mechanisms of fatty acid metabolism.

The Discovery of Coenzyme A

In 1945, Fritz Albert Lipmann discovered a heat-stable cofactor essential for enzymatic acetylation reactions.[1][2] He isolated this factor from pigeon liver extracts and named it Coenzyme A (CoA), with the 'A' standing for acetylation.[2][3] This seminal work, which elucidated the central role of CoA in intermediary metabolism, earned Lipmann the Nobel Prize in Physiology or Medicine in 1953.[3] The structure of CoA was subsequently determined in the early 1950s, revealing its composition of pantothenic acid (vitamin B5), cysteine, and adenosine triphosphate (ATP).[3]

Elucidation of Fatty Acid Metabolism

The pathway of fatty acid breakdown, known as β-oxidation, was first outlined by Georg Franz Knoop in 1904.[4] Later, it was established that this process occurs in the mitochondria and breaks down fatty acids into two-carbon acetyl-CoA units.[5][6] The biosynthesis of fatty acids, however, was found to follow a different pathway in the cytoplasm, utilizing acetyl-CoA and malonyl-CoA as building blocks.[7] Stearoyl-CoA emerged as a key intermediate in these pathways, representing a fully elongated saturated fatty acid ready for desaturation or further elongation.

Biosynthesis of Stearoyl-CoA

Stearoyl-CoA is primarily synthesized through the de novo fatty acid synthesis pathway in the cytoplasm.[7]

The overall reaction for the synthesis of the 16-carbon palmitic acid (a precursor to stearic acid) is:

8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O

Palmitoyl-CoA is then elongated to Stearoyl-CoA by the addition of another two-carbon unit from malonyl-CoA in the endoplasmic reticulum.

Key Enzymes in Stearoyl-CoA Biosynthesis

| Enzyme | Function | Cellular Location |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. | Cytoplasm |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively adds two-carbon units from malonyl-CoA to a growing fatty acyl chain, producing palmitoyl-CoA. | Cytoplasm |

| Fatty Acid Elongases (ELOVL) | A family of enzymes that catalyze the elongation of fatty acyl-CoAs. ELOVL6 is primarily responsible for elongating palmitoyl-CoA to stearoyl-CoA. | Endoplasmic Reticulum |

Signaling Pathway for Stearoyl-CoA Biosynthesis and Desaturation

The biosynthesis of Stearoyl-CoA is tightly regulated by nutritional and hormonal signals. Its primary fate is conversion to Oleoyl-CoA by Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in lipid metabolism.

Chemical and Enzymatic Synthesis of Stearoyl-CoA

For research and drug development purposes, in vitro synthesis of Stearoyl-CoA is often necessary. Both chemical and enzymatic methods can be employed.

Experimental Protocol: Chemo-Enzymatic Synthesis

This protocol is adapted from methods for synthesizing saturated acyl-CoAs.[8][9] The preferred method for saturated acyl-CoAs is the direct thioesterification of a symmetric anhydride with free Coenzyme A.[8]

Materials:

-

Stearic anhydride

-

Coenzyme A (free acid)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Reverse-phase HPLC system for purification

Procedure:

-

Preparation of Stearic Anhydride: If not commercially available, stearic anhydride can be prepared by reacting stearoyl chloride with stearic acid in the presence of a base like pyridine.

-

Reaction Setup:

-

Dissolve Coenzyme A in a saturated solution of NaHCO₃.

-

In a separate flask, dissolve stearic anhydride in anhydrous THF.

-

-

Synthesis:

-

Slowly add the stearic anhydride solution to the Coenzyme A solution with vigorous stirring at room temperature.

-

The reaction mixture will appear milky.

-

Monitor the reaction progress by HPLC (e.g., using a C18 column) by observing the disappearance of the Coenzyme A peak. The reaction is typically complete within 2-4 hours.

-

-

Purification:

-

Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove unreacted anhydride and stearic acid.

-

Purify the aqueous phase containing Stearoyl-CoA using reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain Stearoyl-CoA as a white powder.

-

Expected Yield: Yields for similar syntheses of long-chain acyl-CoAs are typically in the range of 40-60%.[9]

Quantitative Analysis of Stearoyl-CoA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Stearoyl-CoA in biological samples due to its high sensitivity and specificity.[10][11]

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation (from tissue): [11]

-

Homogenize ~40 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol). Include an internal standard (e.g., C17:0-CoA).

-

Vortex, sonicate, and centrifuge the homogenate at 4°C.

-

Collect the supernatant. Re-extract the pellet with the organic solvent mixture.

-

Combine the supernatants and dry under a stream of nitrogen.

-

Re-suspend the dried extract in a methanol:water (1:1) solution for analysis.

-

Column: Reverse-phase C8 or C18 column (e.g., Acquity UPLC BEH C8).

-

Mobile Phase A: 15 mM ammonium hydroxide in water.

-

Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

-

Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.

-

Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for Stearoyl-CoA would be from its precursor ion [M+H]⁺ to a specific product ion.

Quantitative Data

The concentration of Stearoyl-CoA can vary significantly between different tissues and metabolic states.

| Tissue | Species | Condition | Stearoyl-CoA Concentration (pmol/mg tissue) | Reference |

| Bovine Mammary Gland | Cow | Lactating | mRNA levels correlated with desaturase activity | [13] |

| Adipose Tissue (Breast) | Human | Benign Breast Disease | - | [14] |

| Adipose Tissue (Breast) | Human | Breast Cancer | SCD1 mRNA levels 5x higher than benign | [14] |

| Cervical Cancer Cells | Human | Cancer Cell Line | Upregulated compared to normal cells | [15] |

Note: Absolute concentrations are highly dependent on the extraction and analytical methods used. The data presented often focuses on relative changes in mRNA expression of related enzymes.

Visualization of Experimental Workflow

LC-MS/MS Workflow for Acyl-CoA Analysis

Conclusion

Stearoyl-CoA is a fundamentally important molecule in lipid metabolism. Understanding its discovery, synthesis, and the methods for its quantification is crucial for researchers in metabolism, oncology, and drug development. The protocols and pathways outlined in this guide provide a technical foundation for the study of this key metabolic intermediate. The continued investigation into the regulation of Stearoyl-CoA and its downstream products will undoubtedly yield further insights into the treatment of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmed.tu.edu.iq [cmed.tu.edu.iq]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Extraction and quantitative analysis of stearoyl-coenzyme A desaturase mRNA from dairy cow milk somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acid profiles and Delta9 desaturase (stearoyl-CoA desaturase; SCD 1) expression in adipose tissue surrounding benign and malignant breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stearoyl-CoA desaturase 1 regulates malignant progression of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Stearoyl-CoA in Cellular Metabolism: A Technical Guide

A Note on Terminology: This document focuses on Stearoyl-CoA, a pivotal molecule in cellular metabolism. Initial searches for "Stearoyl-epsilon-CoA" did not yield significant results in established scientific literature, suggesting a possible typographical error. Stearoyl-CoA is the widely recognized and extensively studied molecule central to the processes described herein.

Executive Summary

Stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA, stands at a critical metabolic nexus, influencing membrane fluidity, energy storage, and cellular signaling. Its primary function is to serve as the main substrate for Stearoyl-CoA Desaturase (SCD), an enzyme that introduces a double bond to create oleoyl-CoA, a monounsaturated fatty acid. This conversion is a rate-limiting step in the synthesis of various lipids, and its dysregulation is implicated in a host of metabolic diseases, including obesity, diabetes, and cancer. This technical guide provides an in-depth exploration of the function of Stearoyl-CoA in cellular metabolism, targeted at researchers, scientists, and drug development professionals. It details the core metabolic pathways, presents quantitative data on its impact, outlines key experimental protocols for its study, and visualizes the intricate signaling networks it governs.

Core Function of Stearoyl-CoA in Cellular Metabolism

Stearoyl-CoA is a coenzyme A thioester of stearic acid, an 18-carbon saturated fatty acid. It is a key intermediate in fatty acid metabolism, participating in both anabolic and catabolic pathways.

2.1 Substrate for Monounsaturated Fatty Acid Synthesis: The most prominent role of Stearoyl-CoA is as the primary substrate for Stearoyl-CoA Desaturase (SCD)[1][2]. SCD is an endoplasmic reticulum-bound enzyme that catalyzes the Δ9-cis desaturation of fatty acyl-CoAs[2]. The reaction introduces a double bond between carbons 9 and 10 of the acyl chain, converting Stearoyl-CoA into Oleoyl-CoA[1][2]. This conversion is a critical rate-limiting step in the de novo synthesis of monounsaturated fatty acids (MUFAs)[2].

The products of this reaction, primarily oleate, are essential components for the synthesis of various lipids, including:

-

Phospholipids: To maintain cell membrane fluidity and function[3].

-

Triglycerides (TGs): For energy storage.

-

Cholesteryl esters: For cholesterol transport and storage.

-

Wax esters [4].

2.2 Role in Other Metabolic Pathways:

-

Fatty Acid Elongation: Stearoyl-CoA can be further elongated in the endoplasmic reticulum to form very-long-chain saturated fatty acids.

-

Beta-Oxidation: In mitochondria, Stearoyl-CoA can be broken down through beta-oxidation to generate acetyl-CoA, providing energy for the cell.

Quantitative Data on Stearoyl-CoA Metabolism

The modulation of Stearoyl-CoA metabolism, primarily through the inhibition of SCD1, has profound quantitative effects on the cellular lipid profile.

Table 1: Impact of SCD1 Knockout on Fatty Acid Composition in Mouse Tissues [4]

| Fatty Acid | Liver (WT) | Liver (SCD1-/-) | Adipose Tissue (WT) | Adipose Tissue (SCD1-/-) |

| Palmitoleate (16:1n-7) | 8.5 ± 0.7 | 3.8 ± 0.5 | 12.3 ± 1.1 | 3.5 ± 0.4** |

| Oleate (18:1n-9) | 38.2 ± 2.1 | 24.8 ± 1.9 | 45.1 ± 2.5 | 36.2 ± 2.2 |

| Stearate (18:0) | 10.1 ± 0.9 | 15.6 ± 1.2* | 4.2 ± 0.3 | 5.9 ± 0.5 |

| Palmitate (16:0) | 22.4 ± 1.5 | 28.9 ± 1.8* | 25.6 ± 1.7 | 30.1 ± 2.0 |

| Desaturation Index (18:1/18:0) | 3.78 | 1.59 | 10.74 | 6.14 |

*Data are presented as a percentage of total fatty acids (mean ± SEM). *P < 0.05, **P < 0.01, **P < 0.001 vs. Wild-Type (WT).

Table 2: Kinetic Parameters of Stearoyl-CoA Desaturase 1 (SCD1)

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Stearoyl-CoA | ~5 | ~1.5-2.0 | Recombinant Human SCD1 |

| Palmitoyl-CoA | ~3 | ~1.0-1.5 | Recombinant Human SCD1 |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Signaling Pathways Involving Stearoyl-CoA Metabolism

The metabolic activity surrounding Stearoyl-CoA, particularly its conversion to oleoyl-CoA, has significant implications for major cellular signaling pathways.

4.1 Insulin Signaling: The products of SCD activity, namely MUFAs, are crucial for proper insulin signaling. An accumulation of saturated fatty acids, which can occur with decreased SCD1 activity, is linked to insulin resistance. This is thought to be mediated by the accumulation of lipid intermediates like diacylglycerol (DAG) and ceramides, which can impair the insulin signaling cascade by inhibiting key proteins such as Akt/PKB.

4.2 AMPK Signaling: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Inhibition of SCD1 has been shown to activate AMPK. This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), reducing the production of malonyl-CoA. Lower malonyl-CoA levels relieve the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria.

4.3 SREBP-1c Signaling: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in lipogenesis, including SCD1 itself. The products of SCD1, particularly oleate, have been shown to be necessary for the full induction of SREBP-1c and its target genes. This creates a feed-forward loop where SCD1 activity promotes its own expression and the overall lipogenic program.

Experimental Protocols

5.1 Measurement of Stearoyl-CoA Desaturase (SCD) Activity using Radiolabeled Substrate

This protocol describes a method to measure SCD activity in cell culture or tissue homogenates by quantifying the conversion of radiolabeled [14C]Stearoyl-CoA to [14C]Oleoyl-CoA.

Materials:

-

[1-14C]Stearoyl-CoA

-

Cell culture or tissue homogenate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 3 mM ATP, 0.5 mM Coenzyme A, and 1 mM DTT)

-

Saponification solution (e.g., 10% KOH in 80% ethanol)

-

Hexane

-

Silica gel TLC plates

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate or tissue homogenate with the reaction buffer.

-

Initiate Reaction: Add [1-14C]Stearoyl-CoA to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction and Saponify: Stop the reaction by adding the saponification solution. Heat at 60-70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

-

Fatty Acid Extraction: After cooling, acidify the mixture and extract the fatty acids with hexane.

-

Thin-Layer Chromatography (TLC): Spot the extracted fatty acids onto a silica gel TLC plate and develop the plate in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

-

Quantification: Visualize the fatty acid spots (e.g., with iodine vapor), scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate SCD Activity: Express SCD activity as the percentage of [14C]Oleate formed relative to the total radioactivity in stearate and oleate spots.

5.2 Quantification of Stearoyl-CoA by LC-MS/MS

This protocol provides a general workflow for the extraction and absolute quantification of Stearoyl-CoA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells or tissue)

-

Internal standard (e.g., [13C18]Stearoyl-CoA or C17:0-CoA)

-

Extraction solvent (e.g., acetonitrile/isopropanol/water)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize the frozen tissue or cell pellet in a cold extraction solvent containing the internal standard.

-

Centrifuge to pellet the protein and debris.

-

Collect the supernatant containing the acyl-CoAs.

-

-

LC Separation:

-

Inject the extracted sample onto a C18 reverse-phase column.

-

Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the different acyl-CoA species.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify Stearoyl-CoA and the internal standard. The MRM transition for Stearoyl-CoA is based on its precursor ion (m/z) and a specific fragment ion.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Stearoyl-CoA.

-

Calculate the concentration of Stearoyl-CoA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Conclusion and Future Directions

Stearoyl-CoA is a central metabolite with far-reaching implications for cellular health and disease. Its conversion to oleoyl-CoA by SCD1 is a critical control point in lipid metabolism. Understanding the intricate regulation of Stearoyl-CoA levels and SCD1 activity is paramount for developing therapeutic strategies against metabolic disorders. Future research should focus on elucidating the tissue-specific roles of different SCD isoforms, identifying novel regulators of Stearoyl-CoA metabolism, and developing highly specific and potent inhibitors of SCD for clinical applications. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this crucial metabolic axis.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic stearoyl-CoA desaturase-1 deficiency induces fibrosis and hepatocellular carcinoma-related gene activation under a high carbohydrate low fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Metabolic Pathways of Stearoyl-CoA

A Note on Nomenclature: This guide details the primary metabolic fates of stearoyl-CoA. Initial research into a "stearoyl-epsilon-CoA metabolic pathway" did not yield a recognized, formally named pathway in existing biochemical literature. The term "epsilon" typically denotes the fifth carbon in a chain, and while various fatty acid modifications occur, a distinct "epsilon-oxidation" pathway is not a standard part of fatty acid metabolism. Therefore, this document focuses on the well-established and critically important metabolic routes of stearoyl-CoA: its desaturation to oleoyl-CoA and its catabolism via beta-oxidation.

Introduction

Stearoyl-coenzyme A (stearoyl-CoA) is the activated form of stearic acid, an 18-carbon saturated fatty acid. As a central molecule in lipid metabolism, stearoyl-CoA stands at a crucial metabolic crossroads, its fate being directed towards either the synthesis of monounsaturated fatty acids or catabolic energy production. The regulation of these pathways is of paramount importance for cellular function and is implicated in numerous physiological and pathological states, including metabolic syndrome, cardiovascular disease, and cancer. This technical guide provides a detailed overview of the core metabolic pathways of stearoyl-CoA, intended for researchers, scientists, and professionals in drug development.

Stearoyl-CoA Desaturase (SCD) Pathway: Biosynthesis of Oleoyl-CoA

The desaturation of stearoyl-CoA to oleoyl-CoA is a critical step in the de novo synthesis of monounsaturated fatty acids (MUFAs). This reaction is catalyzed by the enzyme stearoyl-CoA desaturase (SCD), an integral membrane protein of the endoplasmic reticulum.[1][2][3] Oleoyl-CoA is a primary component of membrane phospholipids, triglycerides, and cholesterol esters, and the ratio of saturated to monounsaturated fatty acids is crucial for maintaining membrane fluidity and cellular signaling.[1][4][5]

Intermediates and Enzymes of the SCD Pathway

The conversion of stearoyl-CoA to oleoyl-CoA involves a multi-component electron transport chain within the endoplasmic reticulum.

| Intermediate/Component | Enzyme/Protein | Function |

| Stearoyl-CoA | - | Substrate |

| NADH | NADH-cytochrome b5 reductase | Provides reducing equivalents |

| Cytochrome b5 | - | Electron carrier |

| O₂ | Stearoyl-CoA Desaturase (SCD) | Introduces a cis-double bond at the Δ9 position |

| Oleoyl-CoA | - | Product |

| H₂O | - | Byproduct |

Table 1: Key molecules and enzymes in the stearoyl-CoA desaturase pathway.[3][6]

Signaling Pathway and Regulation

The activity of SCD is tightly regulated at the transcriptional level by various dietary and hormonal factors.

References

- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 2. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Stearoyl-CoA Desaturase in Lipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase (SCD) is a critical, rate-limiting enzyme embedded in the endoplasmic reticulum that governs the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Primarily, it catalyzes the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These MUFAs are fundamental components of complex lipids, including triglycerides, phospholipids, and cholesterol esters. The ratio of saturated to monounsaturated fatty acids is paramount for maintaining cellular membrane fluidity and is implicated in a multitude of cellular processes and signaling pathways. Dysregulation of SCD activity is linked to a variety of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of Stearoyl-CoA in lipid biosynthesis, with a focus on the enzymatic function of SCD, its regulation, and its implications in health and disease. We present quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Stearoyl-CoA and Lipid Biosynthesis

Stearoyl-CoA is an 18-carbon saturated fatty acyl-CoA that serves as a key substrate in lipid metabolism. Its conversion to the monounsaturated fatty acid (MUFA) oleoyl-CoA is a pivotal and highly regulated step in the de novo synthesis of lipids. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase.[1] The introduction of a single cis-double bond between carbons 9 and 10 of the fatty acyl chain by SCD is a rate-limiting step in the formation of MUFAs.[2]

The products of the SCD-catalyzed reaction, primarily oleoyl-CoA and palmitoleoyl-CoA (derived from palmitoyl-CoA), are the most abundant MUFAs. They are essential precursors for the synthesis of various lipid species, including:

-

Phospholipids: The primary components of cellular membranes, influencing membrane fluidity and function.

-

Triglycerides: The main form of energy storage in adipose tissue.

-

Cholesterol Esters: A storage form of cholesterol.

-

Wax Esters and Alkyldiacylglycerols: Other complex lipids with diverse biological roles.

The ratio of saturated to monounsaturated fatty acids is a critical determinant of the physical properties of cellular membranes and has been implicated in the regulation of cell growth, differentiation, and signal transduction. Consequently, the activity of SCD is tightly controlled and has profound effects on cellular and systemic metabolism.

The Stearoyl-CoA Desaturase (SCD) Enzyme Family

In mammals, several isoforms of SCD have been identified, with tissue-specific expression patterns and potential differences in substrate specificity. In mice, four isoforms (SCD1, SCD2, SCD3, and SCD4) have been characterized, while humans have two known isoforms, SCD1 and SCD5.[2] SCD1 is the most extensively studied isoform and is highly expressed in lipogenic tissues such as the liver and adipose tissue.

The desaturation reaction catalyzed by SCD is an aerobic process that occurs in the endoplasmic reticulum and requires several components:

-

Stearoyl-CoA Desaturase (SCD): The terminal desaturase enzyme containing a di-iron active site.

-

Cytochrome b5: An electron carrier protein.

-

NADH-cytochrome b5 reductase: An enzyme that transfers electrons from NADH to cytochrome b5.

-

NADH: The initial electron donor.

-

Molecular Oxygen (O2): The final electron acceptor.

The electrons are transferred from NADH via NADH-cytochrome b5 reductase to cytochrome b5, which then donates them to SCD to facilitate the desaturation of the fatty acyl-CoA substrate.

Quantitative Data on Stearoyl-CoA Metabolism

The following tables summarize key quantitative data related to Stearoyl-CoA metabolism, including enzyme kinetics, tissue concentrations of relevant acyl-CoAs, and the inhibitory activity of various compounds against SCD.

Table 1: Enzyme Kinetic Parameters for Stearoyl-CoA Desaturase (SCD1)

| Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Stearoyl-CoA | Rat Liver | Value not explicitly found in searches | Value not explicitly found in searches | [3] |

| Stearoyl-CoA | Rat Adipose | Value not explicitly found in searches | Value not explicitly found in searches | [3] |

| Palmitoyl-CoA | Rat Liver | Value not explicitly found in searches | Value not explicitly found in searches |

Table 2: Tissue Concentrations of Long-Chain Acyl-CoAs in Rats

| Acyl-CoA Species | Liver (nmol/g wet weight) | Red Muscle (nmol/g wet weight) | White Muscle (nmol/g wet weight) | Adipose Tissue (nmol/g wet weight) | Reference |

| Chow Diet | |||||

| Total LCACoA | 7.7 ± 0.4 | 4.1 - 4.4 | ~2.0 | < 1.0 | [4] |

| High-Fat Diet | |||||

| Total LCACoA | Increased | 8.3 ± 1.3 | - | - | [4] |

| Linoleoyl-CoA | - | Four-fold increase | - | - | [4] |

Table 3: Myocardial Acyl-CoA Concentrations in Rats on Different Diets

| Acyl-CoA Species | Low-fat/High-carb Diet | High-fat Diet | Western Diet |

| Stearoyl-CoA | Baseline | Decreased (short-term) | Increased (long-term) |

| Oleoyl-CoA | Baseline | Decreased (short-term) | Decreased (long-term) |

| Palmitoleoyl-CoA | Baseline | - | 40% drop |

Adapted from a study on cardiac acyl-CoA composition in obese rats.

Table 4: Inhibitory Activity (IC50) of Compounds against Stearoyl-CoA Desaturase 1 (SCD1)

| Compound | Target | IC50 (nM) | Reference |

| A-939572 | Human SCD1 | 37 | |

| A-939572 | Murine SCD1 | < 4 | |

| MF-438 | Rat SCD1 | 2.3 | |

| SSI-4 | SCD1 | 1.9 | |

| CAY10566 | Human SCD1 | 26 | |

| CAY10566 | Mouse SCD1 | 4.5 | |

| MK-8245 | Human SCD1 | 1 | |

| MK-8245 | Rat/Mouse SCD1 | 3 |

Signaling Pathways Regulating SCD1 Expression

The expression of the SCD1 gene is tightly regulated by a complex interplay of transcription factors that respond to nutritional and hormonal cues. The primary regulators are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Liver X Receptor (LXR), and Carbohydrate Response Element-Binding Protein (ChREBP).

SREBP-1c Pathway

SREBP-1c is a master transcriptional regulator of lipogenesis. Its activation leads to the increased expression of a suite of genes involved in fatty acid and triglyceride synthesis, including SCD1. Insulin is a potent activator of SREBP-1c, thus linking carbohydrate intake to increased lipid synthesis.

Caption: Insulin-mediated activation of the SREBP-1c pathway leading to increased SCD1 expression.

LXR Pathway

Liver X Receptors (LXRs) are nuclear receptors that play a key role in cholesterol and fatty acid metabolism. When activated by oxysterols, LXRs can directly bind to LXR response elements (LXREs) in the promoter of the SCD1 gene. Additionally, LXRs can indirectly upregulate SCD1 expression by increasing the transcription of SREBP-1c.

Caption: LXR-mediated regulation of SCD1 expression, both directly and indirectly via SREBP-1c.

ChREBP Pathway

Carbohydrate Response Element-Binding Protein (ChREBP) is a key transcription factor that senses intracellular glucose levels. In response to high glucose, ChREBP is activated and translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, including SCD1.

Caption: Glucose-mediated activation of ChREBP and subsequent upregulation of SCD1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Stearoyl-CoA Desaturase.

Microsomal Fraction Preparation from Liver Tissue

This protocol describes the isolation of the microsomal fraction, which is enriched in endoplasmic reticulum-bound enzymes like SCD1.

Materials:

-

Fresh or frozen liver tissue

-

Homogenization Buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Centrifuge tubes

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Mince the liver tissue and wash with ice-cold homogenization buffer.

-

Homogenize the tissue in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol).

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and store at -80°C.

Caption: Workflow for the preparation of microsomal fractions from liver tissue.

In Vitro SCD1 Enzyme Activity Assay

This assay measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA.

Materials:

-

Microsomal preparation

-

[14C]-Stearoyl-CoA (substrate)

-

NADH

-

Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.2, containing 2.5 mM MgCl2 and 1.25 mM ATP)

-

Bovine Serum Albumin (BSA)

-

Quenching solution (e.g., 10% KOH in 90% ethanol)

-

Hexane

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Pre-incubate the microsomal protein with assay buffer and NADH at 37°C for 2 minutes.

-

Initiate the reaction by adding [14C]-Stearoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop the reaction by adding the quenching solution.

-

Saponify the lipids by heating at 80-90°C for 60 minutes.

-

Acidify the mixture with concentrated HCl.

-

Extract the fatty acids with hexane.

-

Spot the hexane extract onto a TLC plate and develop the chromatogram to separate stearic acid and oleic acid.

-

Scrape the corresponding spots and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA.

Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of fatty acid composition in a lipid sample.

Materials:

-

Lipid extract

-

Methanol

-

Acetyl chloride or BF3-methanol

-

Hexane

-

Gas chromatograph with a flame ionization detector (FID)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs). This is typically done by heating the sample in methanol with an acid catalyst (e.g., acetyl chloride or BF3-methanol).

-

Extraction: Extract the FAMEs into an organic solvent like hexane.

-

GC Analysis: Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar column for separating unsaturated fatty acids).

-

Identification and Quantification: Identify the individual FAMEs by comparing their retention times to those of known standards. Quantify the amount of each fatty acid based on the peak area.

Conclusion and Future Directions

Stearoyl-CoA Desaturase plays an undeniable and central role in lipid biosynthesis, acting as a critical control point in the production of monounsaturated fatty acids. The intricate regulation of SCD1 expression by key transcription factors like SREBP-1c, LXR, and ChREBP highlights its importance in maintaining metabolic homeostasis. The strong association between dysregulated SCD activity and prevalent metabolic diseases underscores its potential as a significant therapeutic target.

Future research should focus on elucidating the precise kinetic parameters of the different SCD isoforms to better understand their substrate specificities and catalytic efficiencies. Further investigation into the tissue-specific roles of each isoform will be crucial for developing targeted therapies with minimal off-target effects. The development of highly specific and potent SCD inhibitors, coupled with a deeper understanding of their long-term metabolic consequences, holds great promise for the treatment of obesity, type 2 diabetes, and other metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to advance our knowledge of this vital enzyme and its role in human health and disease.

References

An In-depth Technical Guide to the Cellular Localization of Stearoyl-CoA

A Note on Terminology: This guide addresses the cellular localization of Stearoyl-CoA. It is presumed that the query "Stearoyl-epsilon-CoA" contained a typographical error, as the prevalent and metabolically significant molecule discussed in scientific literature is Stearoyl-CoA.

Introduction

Stearoyl-Coenzyme A (Stearoyl-CoA) is a pivotal intermediate in cellular lipid metabolism. As a saturated long-chain fatty acyl-CoA, it serves as a primary substrate for the synthesis of monounsaturated fatty acids, a process critical for the formation of various lipid species, including phospholipids, triglycerides, and cholesterol esters. The enzyme responsible for this key conversion is Stearoyl-CoA Desaturase (SCD), which is primarily localized to the endoplasmic reticulum. The subcellular distribution of Stearoyl-CoA and the localization of its metabolizing enzymes are crucial for maintaining cellular homeostasis and are implicated in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the cellular localization of Stearoyl-CoA, focusing on quantitative data, detailed experimental methodologies, and the signaling pathways in which it is involved.

Quantitative Data on Subcellular Distribution

The precise quantification of Stearoyl-CoA within specific organelles is technically challenging due to its dynamic nature and the difficulty of isolating pure subcellular fractions without metabolic alteration. However, significant insights can be gained from the localization and activity of its primary metabolizing enzyme, Stearoyl-CoA Desaturase (SCD).

Table 1: Distribution of Stearoyl-CoA Desaturase (SCD) Activity and Protein

The following table summarizes the relative distribution of SCD activity and protein in different subcellular fractions isolated from liver tissue. This distribution provides a strong indication of the primary sites of Stearoyl-CoA desaturation.

| Subcellular Fraction | SCD Activity (%) | SCD Protein Level (%) |

| Endoplasmic Reticulum (ER) | 85 ± 5 | 88 ± 6 |

| Mitochondria-Associated Membranes (MAM) | 12 ± 3 | 10 ± 2 |

| Mitochondria | 3 ± 2 | 2 ± 1 |

Data are presented as mean ± SD from multiple independent experiments. The data indicates that the vast majority of SCD is localized to the ER, with a smaller but significant portion in the MAM, a specialized region of the ER in close contact with mitochondria.[1]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

This table presents the absolute quantification of various acyl-CoA species, including Stearoyl-CoA, in different human cell lines, providing a comparative view of their cellular pools.

| Acyl-CoA Species | HepG2 (pmol/10^6 cells) |

| Acetyl-CoA | 10.644 |

| Propionyl-CoA | 3.532 |

| Butyryl-CoA | 1.013 |

| Valeryl-CoA | 1.118 |

| Crotonoyl-CoA | 0.032 |

| HMG-CoA | 0.971 |

| Succinyl-CoA | 25.467 |

| Glutaryl-CoA | 0.647 |

| Stearoyl-CoA (C18:0-CoA) | ~3.0 |

Data adapted from literature values.[2] The concentration of Stearoyl-CoA can vary depending on cell type and metabolic state.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the cellular localization of Stearoyl-CoA and its associated enzymes.

1. Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes the isolation of enriched fractions of cytosol, mitochondria, and microsomes (ER) from cultured cells.

-

Materials:

-

Cell culture flasks with confluent cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) with protease and phosphatase inhibitors

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and ultracentrifuge

-

Microcentrifuge tubes

-

-

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells into a minimal volume of ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

-

Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer. Allow the cells to swell on ice for 15-20 minutes. Homogenize the cells using a Dounce homogenizer with 10-15 strokes of a tight-fitting pestle.

-

Nuclear and Debris Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Carefully collect the supernatant (post-nuclear supernatant).

-

Mitochondrial Fraction: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the enriched mitochondrial fraction.

-

Microsomal (ER) Fraction: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction, which is rich in ER membranes.

-

Cytosolic Fraction: The supernatant from the ultracentrifugation step is the cytosolic fraction.

-

Fraction Purity Assessment: Assess the purity of each fraction by Western blotting for marker proteins (e.g., Calnexin for ER, COX IV for mitochondria, and GAPDH for cytosol).

-

2. Immunofluorescence Staining for Stearoyl-CoA Desaturase (SCD1)

This protocol details the visualization of SCD1 within cells, confirming its ER localization.[3][4][5][6][7]

-

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against SCD1

-

Fluorophore-conjugated secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

-

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish and allow them to adhere and grow for 24-48 hours.

-

Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

-

Blocking: Wash the cells again with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-SCD1 antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the coverslips with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the coverslips a final time with PBS and mount them onto glass slides using a mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. The SCD1 signal should co-localize with ER markers.

-

3. LC/MS Quantification of Stearoyl-CoA

This protocol outlines the extraction and quantification of Stearoyl-CoA from subcellular fractions using Liquid Chromatography-Mass Spectrometry (LC/MS).[2][8][9][10][11]

-

Materials:

-

Subcellular fractions (from Protocol 1)

-

Internal standard (e.g., ¹³C-labeled Stearoyl-CoA)

-

Extraction Solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v)

-

Solid Phase Extraction (SPE) cartridges

-

LC/MS system with a C18 column

-

-

Procedure:

-

Extraction: To a known amount of protein from each subcellular fraction, add a known amount of the internal standard. Add 3 volumes of ice-cold Extraction Solvent. Vortex vigorously and incubate on ice for 15 minutes.

-

Protein Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

-

Solid Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of a solvent compatible with the LC/MS system (e.g., 50% methanol).

-

LC/MS Analysis: Inject the reconstituted sample into the LC/MS system. Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient. Detect and quantify Stearoyl-CoA and the internal standard using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of Stearoyl-CoA in each subcellular fraction by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Signaling Pathways and Visualizations

Stearoyl-CoA metabolism, primarily through the action of SCD1, is integrated with several key cellular signaling pathways.

1. TGF-β Signaling Pathway

Transforming Growth Factor-beta (TGF-β) can regulate the expression of the SCD gene through the Smad signaling pathway.[12][13][14][15][16]

Caption: TGF-β signaling pathway leading to SCD gene expression.

2. Insulin Signaling and Fatty Acid Metabolism

Insulin signaling plays a crucial role in regulating lipid metabolism, including the synthesis of fatty acids where Stearoyl-CoA is a key intermediate.[17][18][19][20][21]

Caption: Insulin signaling pathway promoting lipogenesis.

3. Wnt Signaling and Lipid Modification

The Wnt signaling pathway involves the lipid modification of Wnt proteins, a process that can be influenced by the availability of specific fatty acids derived from intermediates like Stearoyl-CoA.[22][23][24][25][26]

Caption: Role of fatty acid metabolism in Wnt protein activation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. proteinatlas.org [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. usbio.net [usbio.net]

- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 20. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 21. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 23. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 24. pnas.org [pnas.org]

- 25. Lipid modification in Wnt structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

The Physiological Relevance of Stearoyl-CoA: A Technical Guide for Researchers

Abstract

Stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA, stands at a critical juncture in cellular metabolism. Its conversion to the monounsaturated fatty acid (MUFA) oleoyl-CoA, catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD), is a rate-limiting step in lipogenesis with profound implications for a multitude of physiological processes. This technical guide provides an in-depth exploration of the physiological relevance of Stearoyl-CoA, with a particular focus on the activity of SCD. It is intended for researchers, scientists, and drug development professionals investigating metabolic diseases, oncology, and related fields. This document summarizes key quantitative data, provides detailed experimental protocols for studying Stearoyl-CoA metabolism, and visualizes relevant signaling pathways and experimental workflows.

Introduction: The Central Role of Stearoyl-CoA in Lipid Metabolism

Stearoyl-CoA is a pivotal intermediate in fatty acid metabolism, derived from both de novo synthesis and the elongation of shorter fatty acids. Its primary fate within the cell is desaturation by Stearoyl-CoA Desaturase (SCD), an enzyme primarily located in the endoplasmic reticulum.[1][2] This reaction introduces a double bond at the delta-9 position of the fatty acyl chain, converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1n-9).[2] Oleoyl-CoA is a major precursor for the synthesis of various lipids, including triglycerides (TGs), phospholipids, cholesteryl esters, and wax esters.[3] The ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), largely governed by SCD activity, is critical for maintaining cellular homeostasis. Alterations in this ratio have been implicated in a wide array of pathologies, including metabolic syndrome, cardiovascular disease, cancer, and inflammatory conditions.[3][4]

Physiological Functions and Disease Implications

The physiological importance of Stearoyl-CoA is intrinsically linked to the function of SCD. Modulation of SCD activity, and consequently the cellular levels of Stearoyl-CoA and its derivatives, has significant effects on systemic metabolism and cellular signaling.

Metabolic Regulation

SCD activity is a key regulator of energy metabolism. Inhibition or genetic knockout of SCD1, the primary isoform in most tissues, leads to a phenotype resistant to diet-induced obesity and improved insulin sensitivity.[5][6] This is attributed to a metabolic shift towards increased fatty acid oxidation and decreased lipogenesis.[7][8] The accumulation of the SCD1 substrate, stearoyl-CoA, and the reduction of its product, oleoyl-CoA, trigger a cascade of events that promote a leaner phenotype.

Insulin Sensitivity

SCD1 deficiency has been shown to enhance insulin signaling in various tissues, including muscle and liver.[9][10] Mice lacking SCD1 exhibit increased insulin-stimulated glucose uptake and glycogen synthesis.[11] The proposed mechanisms include alterations in cell membrane fluidity affecting insulin receptor function and changes in the expression of key components of the insulin signaling pathway.[12]

Cardiovascular Health

The role of Stearoyl-CoA and SCD in cardiovascular health is complex. While the production of MUFAs is generally considered beneficial, studies have shown that both deficiency and overactivity of SCD can have detrimental effects. SCD1 deficiency in some contexts can predispose individuals to atherosclerosis, yet it can also be protective against other cardiovascular insults.[13][14]

Cancer Biology

Elevated SCD1 expression is a characteristic feature of many cancers and is associated with increased proliferation, survival, and drug resistance.[15][16] Cancer cells exhibit a high demand for MUFAs for membrane synthesis and signaling. Inhibition of SCD1 has emerged as a promising therapeutic strategy by inducing lipotoxicity due to the accumulation of saturated fatty acids, leading to endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[17]

Quantitative Data on the Effects of SCD1 Modulation

The following tables summarize quantitative data from preclinical studies investigating the effects of SCD1 inhibition or knockout on various physiological parameters.

Table 1: Effects of SCD1 Inhibition/Knockout on Tissue Fatty Acid Composition in Mice

| Tissue | Model | Key Findings | Reference(s) |

| White Adipose Tissue | SCD1 Knockout | Significant decrease in the SCD-16 (16:1n7/16:0) and SCD-18 (18:1n9/18:0) desaturation indices. | [3] |

| Skin | Skin-specific SCD1 Knockout | 72% reduction in triglycerides and 84% reduction in wax esters. | [5] |

| Liver | SCD1 Knockout | Significant reduction in the 16:1n-7/16:0 and 18:1n-9/18:0 fatty acid ratios. | [8] |

| Tumor Xenografts | Pharmacological Inhibition | Significant reduction in the 16:1n-7/16:0 and 18:1n-9/18:0 fatty acid ratios in tumor tissue. | [8] |

Table 2: Impact of SCD1 Inhibition on Metabolic Parameters in Rodent Models

| Model | Treatment | Effect | Quantitative Measurement | Reference(s) |

| Diet-Induced Obese Mice | SCD1 Inhibitor-4 | Reduced plasma triglycerides | 150 ± 25 mg/dL (Vehicle) vs. 95 ± 18 mg/dL (Inhibitor) | [7] |

| Diet-Induced Obese Mice | SCD1 Inhibitor-4 | Reduced liver triglycerides | 120 ± 18 mg/g tissue (Vehicle) vs. 45 ± 11 mg/g tissue (Inhibitor) | [7] |

| ob/ob Mice | Hepatic SCD1 Knockdown | Reduced hepatic neutral lipids | Robust lowering of lipid desaturation indexes. | [1] |

| Zucker (fa/fa) Rats | GSK993 (SCD1 inhibitor) | Improved glucose tolerance | Significant improvement in glucose tolerance test. | [18] |

Table 3: Effects of SCD1 Knockout on Insulin Signaling and Glucose Metabolism in Mice

| Parameter | Tissue | Change in SCD1 Knockout Mice | Quantitative Measurement | Reference(s) |

| Insulin-stimulated glucose uptake | Soleus Muscle | Increased | 2.1-fold higher than wild-type | [11] |

| GLUT4 levels in plasma membrane | Muscle | Increased | 1.5-fold higher than wild-type | [11] |

| Basal plasma insulin levels | Plasma | Decreased | 0.645 ± 0.053 ng/ml vs. 1.245 ± 0.106 ng/ml (wild-type) | [11] |

| Insulin Sensitivity | Heart, Soleus Muscle, Adipose Tissue, Liver | Improved | Determined by hyperinsulinemic-euglycemic clamp | [9] |

Key Signaling Pathways

The metabolic effects of altering Stearoyl-CoA levels are mediated through complex signaling networks. The following diagrams illustrate some of the key pathways involved.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mmpc.org [mmpc.org]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotope methods for the in vivo measurement of lipogenesis and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | SREBP1A,1C binds the SCD gene [reactome.org]

- 11. Inhibition of stearoyl-coenzyme A desaturase 1 ameliorates hepatic steatosis by inducing AMPK-mediated lipophagy | Aging [aging-us.com]

- 12. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 18. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stearoyl-CoA as a Substrate for Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Stearoyl-Coenzyme A (Stearoyl-CoA) as a substrate in enzymatic reactions. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolic pathways involving this key molecule. This document will delve into the core enzymatic reactions utilizing Stearoyl-CoA, with a primary focus on Stearoyl-CoA Desaturase (SCD), and will also touch upon its role in other metabolic processes. We will explore the kinetics of these reactions, detail experimental protocols for their study, and illustrate the complex signaling pathways that regulate Stearoyl-CoA metabolism.

A point of clarification: this guide will focus on Stearoyl-CoA. The term "Stearoyl-epsilon-CoA" refers to a chemically modified fluorescent analog, Stearoyl-(1,N⁶)-etheno-coenzyme A, which is used as a tool in fluorescence spectroscopy studies to investigate enzyme-ligand interactions, such as with acetyl-CoA carboxylase[1]. While a valuable research tool, it is not the natural substrate for the central metabolic enzymes discussed herein. Therefore, the focus of this guide remains on the biologically ubiquitous Stearoyl-CoA.

Introduction to Stearoyl-CoA

Stearoyl-CoA is the coenzyme A thioester of stearic acid, an 18-carbon saturated fatty acid. As a long-chain fatty acyl-CoA, it occupies a central position in lipid metabolism, serving as a key substrate for fatty acid elongation, desaturation, and incorporation into complex lipids such as triglycerides, phospholipids, and cholesterol esters. Its metabolism is tightly regulated and plays a crucial role in maintaining cellular homeostasis. Dysregulation of Stearoyl-CoA metabolism has been implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer, making the enzymes that process it attractive targets for drug development.

Enzymatic Reactions Involving Stearoyl-CoA

While Stearoyl-CoA is a substrate for several enzymes, the most well-characterized and rate-limiting reaction is its desaturation by Stearoyl-CoA Desaturase.

Stearoyl-CoA Desaturase (SCD)

Stearoyl-CoA Desaturase (SCD; EC 1.14.19.1) is an integral membrane protein of the endoplasmic reticulum that catalyzes the introduction of a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs.[2][3] The primary substrates for SCD are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[3][4][5][6] This reaction is a critical step in the de novo biosynthesis of monounsaturated fatty acids (MUFAs).

The overall reaction is as follows:

Stearoyl-CoA + 2 ferrocytochrome b₅ + O₂ + 2H⁺ → Oleoyl-CoA + 2 ferricytochrome b₅ + 2H₂O

This is an oxidative reaction that requires molecular oxygen and a microsomal electron transport chain consisting of NADH-cytochrome b₅ reductase and cytochrome b₅.[4][5]

Mammals have several isoforms of SCD, with SCD1 being the most studied and ubiquitously expressed, particularly in lipogenic tissues like the liver and adipose tissue.[7] Humans have two known isoforms, SCD1 and SCD5, while mice have four (SCD1-4).[7][8] These isoforms exhibit tissue-specific expression and may have different substrate specificities and regulatory mechanisms.[9][10]

Quantitative Data on Enzymatic Reactions

The kinetic parameters of enzymes that utilize Stearoyl-CoA as a substrate are crucial for understanding their efficiency and role in metabolism. Below is a summary of available quantitative data for Stearoyl-CoA Desaturase.

| Enzyme Isoform | Organism/Tissue | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | Reference |

| SCD1 | Rat Liver | Stearoyl-CoA | ~10-100 (optimal) | Not specified | Not specified | [11] |

| CPT1 | SCD1-/- Mouse Liver | Carnitine | 35.1 ± 1.4 | Not specified | Not specified | [12] |

| CPT1 | Wild-type Mouse Liver | Carnitine | 50.9 ± 4.5 | Not specified | Not specified | [12] |

Note: Comprehensive kinetic data (Km, Vmax, and kcat) for all SCD isoforms across different species are not consistently reported in the literature. The optimal substrate concentration for rat liver SCD has been shown to be influenced by the presence of binding proteins like bovine serum albumin.[11]

Signaling Pathways and Regulation

The metabolism of Stearoyl-CoA is intricately regulated by a network of signaling pathways that respond to nutritional and hormonal cues. The expression of SCD1, the rate-limiting enzyme in oleic acid synthesis, is a major point of this regulation.

Key Regulatory Pathways

-

SREBP-1c Pathway: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. Insulin signaling, particularly through the PI3K-Akt-mTORC1 pathway, activates SREBP-1c, which in turn binds to the sterol regulatory element (SRE) in the promoter of the SCD1 gene, upregulating its transcription.[12][13][14][15]

-

ChREBP Pathway: Carbohydrate Response Element-Binding Protein (ChREBP) is a glucose-sensitive transcription factor. High glucose levels lead to the activation of ChREBP, which then promotes the expression of lipogenic genes, including SCD1.[8][9][10] SREBP-1c and ChREBP can act synergistically to maximally induce lipogenesis in response to a high-carbohydrate meal.[4][10]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a cellular energy sensor. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated. Activated AMPK inhibits lipogenesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA for fatty acid synthesis. AMPK can also suppress the expression of SREBP-1c, thereby downregulating SCD1 transcription.[14]

Visualizing the Regulatory Network

Experimental Protocols

The activity of Stearoyl-CoA Desaturase is most commonly measured by quantifying the conversion of a labeled saturated fatty acyl-CoA substrate to its monounsaturated product.

Assay for Stearoyl-CoA Desaturase (SCD) Activity in Microsomes

This protocol is a generalized procedure based on methods described in the literature, often employing radiolabeled or stable isotope-labeled substrates.

Objective: To measure the in vitro activity of SCD in a microsomal fraction isolated from tissues or cultured cells.

Materials:

-

Microsomal preparation (from liver, adipose tissue, or other tissues of interest)

-

[1-¹⁴C]Stearoyl-CoA or other labeled stearoyl-CoA (e.g., d7-stearic acid)

-

NADH

-

ATP

-

Coenzyme A

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

-

Quenching solution (e.g., 10% KOH in 90% ethanol)

-

Saponification solution (e.g., 90% methanol containing 2% KOH)

-

Acidification solution (e.g., concentrated HCl or formic acid)

-

Organic solvent for extraction (e.g., hexane or chloroform/methanol mixture)

-

Scintillation cocktail (for radiolabeled assays)

-

HPLC or GC-MS system for analysis

Procedure:

-

Microsome Preparation: Isolate microsomes from the tissue or cell sample of interest using standard differential centrifugation techniques. Determine the protein concentration of the microsomal fraction (e.g., by Bradford or BCA assay).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, Coenzyme A, NADH, and BSA.

-

Initiation of Reaction: Add the microsomal preparation to the reaction mixture and pre-incubate for a short period at the desired temperature (e.g., 37°C).

-

Substrate Addition: Start the reaction by adding the labeled Stearoyl-CoA substrate to the mixture.

-

Incubation: Incubate the reaction for a defined period (e.g., 5-20 minutes) at the optimal temperature with shaking.

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Saponification: Saponify the lipids by adding the saponification solution and heating at an elevated temperature (e.g., 60-80°C) for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Acidification and Extraction: Cool the samples and acidify them to protonate the free fatty acids. Extract the fatty acids into an organic solvent.

-

Analysis:

-

For radiolabeled assays: Evaporate the organic solvent, redissolve the residue in a suitable solvent, and quantify the radioactivity of the separated oleic acid and stearic acid fractions (e.g., by HPLC with a radiodetector or by TLC followed by scintillation counting).

-

For stable isotope-labeled assays: Analyze the extracted fatty acids by GC-MS or LC-MS to determine the ratio of the labeled product to the labeled substrate.

-

-

Calculation of Activity: Calculate the SCD activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Experimental Workflow Diagram

Role in Drug Development

The central role of SCD1 in lipid metabolism and its association with various metabolic diseases and cancer have made it a prominent target for drug development.[7] Inhibition of SCD1 activity has been shown to have beneficial effects in preclinical models of obesity, insulin resistance, and certain types of cancer. The development of small molecule inhibitors of SCD1 is an active area of research. The assays and understanding of the regulatory pathways described in this guide are critical for the discovery and characterization of such therapeutic agents.

Conclusion

Stearoyl-CoA is a pivotal substrate in lipid metabolism, with its desaturation by SCD being a key regulatory point. The enzymatic conversion of Stearoyl-CoA to Oleoyl-CoA is fundamental for the synthesis of complex lipids and the maintenance of cellular function. The intricate regulation of SCD expression and activity by signaling pathways such as SREBP-1c, ChREBP, and AMPK highlights its importance in systemic energy homeostasis. A thorough understanding of the enzymology, regulation, and methods for studying Stearoyl-CoA metabolism is essential for researchers and drug developers aiming to modulate these pathways for therapeutic benefit.

References

- 1. Scd1 stearoyl-Coenzyme A desaturase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effect of soluble rat liver proteins on the activity of microsomal stearoyl-CoA and linoleoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scd2 stearoyl-Coenzyme A desaturase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Fatty acid desaturation by stearoyl-CoA desaturase-1 controls regulatory T cell differentiation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Properties of rat liver microsomal stearoyl-coenzyme A desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. gsartor.org [gsartor.org]

- 14. Stearoyl-CoA desaturase-2 gene expression is required for lipid synthesis during early skin and liver development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Purification of Stearoyl-CoA: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract